3-Methyl-1-phenyl-3,4-dihydroisoquinoline

Catalog No.
S12333470
CAS No.
6818-68-4
M.F
C16H15N
M. Wt
221.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-phenyl-3,4-dihydroisoquinoline

CAS Number

6818-68-4

Product Name

3-Methyl-1-phenyl-3,4-dihydroisoquinoline

IUPAC Name

3-methyl-1-phenyl-3,4-dihydroisoquinoline

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

InChI

InChI=1S/C16H15N/c1-12-11-14-9-5-6-10-15(14)16(17-12)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3

InChI Key

CHSWGYQOJGXGAS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3

3-Methyl-1-phenyl-3,4-dihydroisoquinoline is a bicyclic compound that belongs to the isoquinoline family. It features a methyl group at the 3-position and a phenyl group at the 1-position of its dihydroisoquinoline structure. This compound is characterized by its unique molecular framework, which contributes to its diverse biological activities and potential therapeutic applications.

The chemical reactivity of 3-methyl-1-phenyl-3,4-dihydroisoquinoline includes several types of reactions:

  • Oxidation: This compound can undergo oxidation to yield corresponding quinoline derivatives.
  • Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring, enhancing its pharmacological properties.

3-Methyl-1-phenyl-3,4-dihydroisoquinoline exhibits significant biological activity. Studies have shown that it can influence muscle contractility by modulating calcium currents through voltage-gated L-type calcium channels. This action is particularly relevant in smooth muscle tissues, where it has been observed to affect contractions mediated by muscarinic acetylcholine receptors and serotonin receptors . Additionally, compounds in this class have demonstrated potential as anticonvulsants and muscle relaxants, indicating their therapeutic promise in treating various disorders related to muscle function .

Synthesis of 3-methyl-1-phenyl-3,4-dihydroisoquinoline typically involves several methods:

  • Acylation: Starting with beta-phenylethylamine and benzoyl chloride, acylation leads to the formation of N-phenethyl-benzamide.
  • Cyclization: The N-phenethyl-benzamide is then reacted with polyphosphoric acid to yield 1-phenyl-3,4-dihydroisoquinoline.
  • Reduction: Finally, reduction of 1-phenyl-3,4-dihydroisoquinoline using sodium borohydride or other suitable reducing agents leads to the formation of the desired compound .

These methods are efficient and allow for the production of high yields under mild reaction conditions.

The applications of 3-methyl-1-phenyl-3,4-dihydroisoquinoline span various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in developing drugs targeting muscle contraction disorders and neurological conditions.
  • Research: It serves as a valuable compound in medicinal chemistry for studying structure-activity relationships within isoquinoline derivatives.

Interaction studies have shown that 3-methyl-1-phenyl-3,4-dihydroisoquinoline can modulate receptor activities in smooth muscle tissues. For instance, it affects muscarinic acetylcholine receptor activity and influences calcium ion dynamics within cells. These interactions are crucial for understanding its pharmacodynamic profile and therapeutic potential .

Several compounds share structural similarities with 3-methyl-1-phenyl-3,4-dihydroisoquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1-phenyl-tetrahydroisoquinolineContains a methyl group at the 1-positionExhibits strong anticonvulsant properties
1-(2-Chlorophenyl)-6,7-dimethoxyisoquinolineSubstituents at positions 2 and 6Potent calcium channel modulation
1-(3-Methoxyphenyl)-3-methylisoquinolineMethyl group on the isoquinoline ringDemonstrates significant antioxidant activity

These compounds are unique in their specific substituents and biological activities but share a common isoquinoline backbone that influences their pharmacological effects.

The synthesis of 3-methyl-1-phenyl-3,4-dihydroisoquinoline is rooted in the classical Bischler-Napieralski reaction, first reported in 1893. This reaction enables the cyclization of β-arylethylamides into dihydroisoquinolines through intramolecular electrophilic aromatic substitution. Early applications focused on constructing the core isoquinoline scaffold, but advancements in the 20th century allowed for precise substitutions, including methyl and phenyl groups.

A landmark development emerged in 2013 with a patent describing a streamlined preparation method. The protocol involves:

  • Acylation: Reacting phenethylamine with benzoyl chloride to form N-(2-phenethyl)benzamide.
  • Cyclization: Using phosphorus pentoxide and phosphoryl chloride to generate 1-phenyl-3,4-dihydroisoquinoline.
  • Reduction: Sodium borohydride-mediated reduction to yield the final product.
    This method achieved yields exceeding 85%, highlighting progress in optimizing synthetic efficiency.

Structural Classification Within the Dihydroisoquinoline Family

Dihydroisoquinolines are defined by a benzene ring fused to a partially saturated pyridine ring. 3-Methyl-1-phenyl-3,4-dihydroisoquinoline distinguishes itself through substituent positioning:

FeaturePositionRole in Structure-Activity Relationships
Phenyl group1Enhances aromatic stacking interactions
Methyl group3Modulates steric and electronic properties
Partial saturation3,4Increases conformational flexibility

Comparative analysis with related derivatives reveals key trends:

  • 1-Phenyl-3,4-dihydroisoquinoline: Lacks the 3-methyl group, reducing steric hindrance and altering binding affinities.
  • 1,2,3,4-Tetrahydroisoquinolines: Fully saturated analogs exhibit distinct pharmacological profiles, such as kinase inhibition.

The methyl group at position 3 introduces torsional strain, which can influence molecular recognition in enzyme binding pockets.

Significance in Heterocyclic Chemistry Research

3-Methyl-1-phenyl-3,4-dihydroisoquinoline serves as a versatile intermediate in drug discovery. Notable applications include:

Phosphodiesterase 4 (PDE4) Inhibitors

Derivatives bearing methoxy or halogen substituents on the phenyl ring demonstrate enhanced PDE4B selectivity. For example, compound 15 from PubMed study showed nanomolar inhibitory activity, underscoring the scaffold’s potential in treating inflammatory diseases.

Kinase Inhibitors

Tetrahydroisoquinoline analogs, such as those targeting kinase insert domain receptor (KDR), leverage the core structure for hydrophobic interactions with ATP-binding pockets. Modifications at the 3-position (e.g., methyl groups) fine-tune selectivity and potency.

Synthetic Methodology

The Bischler-Napieralski reaction remains indispensable for constructing dihydroisoquinolines. Recent innovations, such as microwave-assisted cyclization, have reduced reaction times and improved yields, enabling large-scale production of derivatives for high-throughput screening.

Classical Synthetic Routes

β-Phenylethylamine-Based Approaches

The β-phenylethylamine-based synthetic pathway represents one of the most established methodologies for constructing the dihydroisoquinoline framework [7]. This approach typically employs the Bischler-Napieralski reaction as the key cyclization step, which involves the intramolecular electrophilic aromatic substitution of β-arylethylamides [10]. The synthesis commences with the acylation of β-phenylethylamine using appropriate acylating agents, followed by cyclization under acidic conditions [7].

The mechanistic pathway proceeds through the formation of an N-phenylethyl benzamide intermediate, which undergoes cyclization in the presence of dehydrating agents such as phosphorus pentoxide or polyphosphoric acid [8]. The reaction typically requires elevated temperatures ranging from 130°C to 250°C and reaction times extending from 3 to 10 hours [8]. For the specific synthesis of 3-methyl-1-phenyl-3,4-dihydroisoquinoline, the introduction of the methyl group at position 3 can be achieved through subsequent alkylation reactions or by employing methylated precursors in the initial cyclization step [1].

Research has demonstrated that the Bischler-Napieralski reaction exhibits enhanced efficiency in the presence of electron-donating groups on the benzene ring [10]. The reaction conditions significantly influence the stereochemical outcome, with temperature and reaction time affecting the diastereomeric ratios of the resulting products [12]. Typical yields for this classical approach range from 70% to 85%, depending on the specific reaction conditions and substrate substitution patterns [8].

Reaction ParameterOptimal RangeEffect on Yield
Temperature130-250°CHigher temperatures increase reaction rate [8]
Reaction Time3-10 hoursExtended time improves conversion [8]
Catalyst Loading1-10 equivalents PPAHigher loading enhances cyclization [8]
Yield Range70-85%Dependent on substrate and conditions [8]

Benzoyl Chloride Derivative Pathways

The benzoyl chloride derivative pathway represents an alternative classical approach that utilizes Friedel-Crafts acylation chemistry for the construction of dihydroisoquinoline derivatives [16]. This methodology involves the reaction of benzoyl chloride or its derivatives with appropriately substituted aromatic compounds, followed by reduction and cyclization sequences [13]. The pathway offers advantages in terms of substrate availability and the ability to introduce various substitution patterns through the selection of different benzoyl chloride derivatives [15].

The synthetic sequence typically begins with the formation of an aromatic ketone through Friedel-Crafts acylation, utilizing aluminum chloride or other Lewis acid catalysts [16]. The resulting ketone undergoes reduction to the corresponding alcohol, which can then be converted to the appropriate leaving group for subsequent cyclization reactions [14]. For 3-methyl-1-phenyl-3,4-dihydroisoquinoline synthesis, the methyl group introduction requires careful consideration of the substitution sequence to maintain the desired stereochemical outcome [15].

The benzoyl chloride pathway offers several synthetic advantages, including the availability of diverse benzoyl chloride derivatives and the potential for one-pot reaction sequences [16]. Research has shown that this approach can achieve yields comparable to the β-phenylethylamine method, with typical yields ranging from 65% to 80% across multiple steps [13]. The methodology is particularly well-suited for the preparation of substituted derivatives where the benzoyl chloride component can be readily modified to introduce various functional groups [15].

Modern Catalytic Strategies

Transition Metal-Mediated Cyclization

Modern synthetic approaches to 3-methyl-1-phenyl-3,4-dihydroisoquinoline have increasingly relied on transition metal catalysis to achieve improved selectivity and efficiency [17]. Palladium-catalyzed methodologies have emerged as particularly powerful tools for isoquinoline synthesis, offering advantages in terms of reaction conditions and substrate scope [19]. The palladium-catalyzed tandem carbon-hydrogen activation and cyclization represents a significant advancement in this field [19].

Rhodium-catalyzed approaches have also demonstrated considerable utility in dihydroisoquinoline synthesis [20]. These methodologies typically employ rhodium(III) complexes to facilitate cascade carbon-hydrogen activation and cyclization processes [20]. The rhodium-catalyzed synthesis can be completed within one hour under mild conditions, representing a significant improvement over classical thermal methods [20]. Recent developments have shown that rhodium catalysis can achieve excellent yields of up to 80% with high functional group tolerance [20].

Copper-catalyzed methodologies offer an economically attractive alternative to precious metal catalysts [21]. Copper(I)-catalyzed intramolecular cyclization reactions have been developed for the facile synthesis of isoquinoline derivatives under mild conditions [21]. These reactions can be performed in aqueous media without the need for organic solvents or additional ligands, making them environmentally favorable [21]. The copper-catalyzed approach has demonstrated yields ranging from 51% to 99% depending on the substrate structure and reaction conditions [21].

Catalyst SystemReaction ConditionsYield RangeKey Advantages
Palladium(II)100°C, 1-2 hours80-98%High selectivity, broad scope [19]
Rhodium(III)130°C, 20-30 minutes64-80%Rapid reaction, mild conditions [20]
Copper(I)80°C, aqueous media51-99%Environmentally benign, low cost [21]

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology for the preparation of dihydroisoquinoline derivatives, offering significant advantages in terms of reaction time, yield, and energy efficiency [23]. The application of microwave irradiation to dihydroisoquinoline synthesis has demonstrated remarkable improvements over conventional heating methods [24]. Microwave heating provides instantaneous and uniform heating, leading to enhanced reaction rates and improved product selectivity [25].

Research has shown that microwave-assisted synthesis can reduce reaction times from hours to minutes while simultaneously improving yields [24]. For spiro-isoquinoline derivatives, microwave conditions at 140°C for 15 minutes achieved yields of 81-85%, compared to 42-48% yields obtained through conventional heating over 5 hours [24]. The microwave approach also demonstrated superior results for the synthesis of various heterocyclic spiro-derivatives, with yields increasing from 55-59% to 84-88% while reducing reaction times from 4 hours to 15 minutes [24].

The optimization of microwave-assisted synthesis involves careful control of several parameters including temperature, power level, and reaction time [26]. Studies have demonstrated that microwave irradiation at 100 watts and temperatures ranging from 50°C to 140°C provide optimal conditions for different substrate types [23]. The technology has proven particularly effective for multicomponent reactions, where complex product formation can be achieved in significantly reduced timeframes [27].

ParameterOptimal RangeImprovement Factor
Temperature50-200°C2-5x faster reactions [23]
Power Level100-500 watts11-19% yield improvement [23]
Reaction Time15-30 minutes95% time reduction [24]
Overall Yield80-99%30-40% yield enhancement [24]

Yield Optimization and Process Scalability

The development of scalable synthetic processes for 3-methyl-1-phenyl-3,4-dihydroisoquinoline requires careful consideration of reaction optimization, cost efficiency, and environmental impact [28]. Modern approaches to yield optimization employ statistical design of experiments and response surface methodology to identify optimal reaction conditions [28]. These systematic approaches enable the identification of critical process parameters and their interactions, leading to improved overall process performance [28].

Process scalability studies have demonstrated that careful attention to heat and mass transfer limitations is essential for successful scale-up operations [33]. Research on related tetrahydroisoquinoline derivatives has shown that industrially scalable processes can achieve overall yields of 66% with high purity levels exceeding 99% [33]. The development of scalable processes often requires the replacement of expensive reagents with more cost-effective alternatives while maintaining reaction efficiency [33].

Recent advances in process chemistry have focused on the development of continuous flow methodologies for dihydroisoquinoline synthesis [31]. These approaches offer advantages in terms of reaction control, heat management, and product consistency [32]. Photocatalytic methodologies have also emerged as promising approaches for process optimization, enabling mild reaction conditions and high atom economy [31]. Scale-up synthesis studies have demonstrated that reactions can be successfully scaled from milligram to gram quantities while maintaining excellent yields and selectivity [32].

ScaleTypical YieldKey Considerations
Laboratory (1-100 mg)85-95%Optimization of conditions [28]
Pilot Scale (1-10 g)75-85%Heat transfer management [33]
Manufacturing (>100 g)66-75%Cost optimization, purity control [33]

The implementation of green chemistry principles in process development has led to the adoption of more environmentally benign synthetic approaches [30]. Microbial production platforms have been developed for related isoquinoline alkaloids, demonstrating the potential for biotechnological approaches to complement traditional synthetic chemistry [30]. These biological systems offer advantages in terms of selectivity and environmental sustainability, though they typically require longer development timelines compared to chemical processes [30].

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

221.120449483 g/mol

Monoisotopic Mass

221.120449483 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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